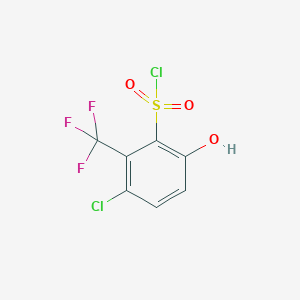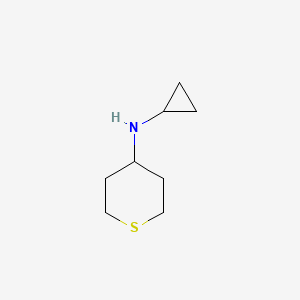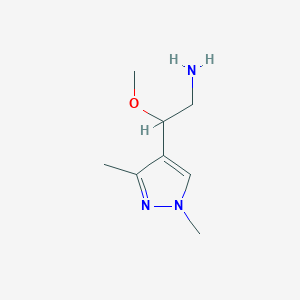
3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural features, which include a trifluoromethyl group, a sulfonyl chloride group, and a hydroxyl group attached to a benzene ring. These functional groups contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 2-chloro-α,α,α-trifluorotoluene using chlorosulfuric acid in the presence of 65% oleum . This reaction introduces the sulfonyl chloride group to the benzene ring. The hydroxyl group can be introduced through subsequent reactions, such as hydrolysis or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps to isolate the desired product. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form a more stable derivative.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include acetonitrile, dichloromethane, and toluene.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: This compound can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles and form stable covalent bonds. The sulfonyl chloride group is highly reactive and can form sulfonamide or sulfonate linkages with various nucleophiles. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar but with different substitution patterns on the benzene ring.
Uniqueness
3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the benzene ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H3Cl2F3O3S |
|---|---|
Molekulargewicht |
295.06 g/mol |
IUPAC-Name |
3-chloro-6-hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2F3O3S/c8-3-1-2-4(13)6(16(9,14)15)5(3)7(10,11)12/h1-2,13H |
InChI-Schlüssel |
LGJUMLNLKFMGJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1O)S(=O)(=O)Cl)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)

![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
![2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B15274579.png)
amine](/img/structure/B15274584.png)
![Spiro[4.5]decane-6-thiol](/img/structure/B15274585.png)



![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)


![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)

